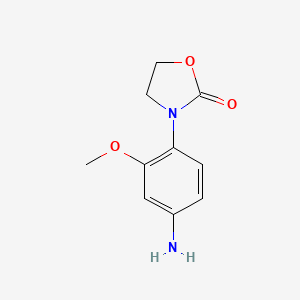

3-(4-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one

Description

BenchChem offers high-quality 3-(4-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(4-amino-2-methoxyphenyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c1-14-9-6-7(11)2-3-8(9)12-4-5-15-10(12)13/h2-3,6H,4-5,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCNPNIYZSBXYEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N)N2CCOC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Structure Elucidation of 3-(4-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one: A Spectroscopic and Spectrometric Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The definitive assignment of a chemical structure is a cornerstone of chemical research and pharmaceutical development. The process of structure elucidation validates synthetic pathways, ensures the purity and identity of active pharmaceutical ingredients (APIs), and is a prerequisite for understanding structure-activity relationships (SAR). This guide provides an in-depth, technical walkthrough for the complete structure elucidation of 3-(4-amino-2-methoxyphenyl)-1,3-oxazolidin-2-one, a substituted oxazolidinone. This class of compounds is of significant interest in medicinal chemistry. We will detail a multi-technique analytical workflow, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). The narrative emphasizes not just the 'how' but the 'why' behind experimental choices, providing a robust, self-validating framework for analysis.

Introduction: The Oxazolidinone Scaffold and the Importance of Structural Verification

Oxazolidinones represent a critical class of heterocyclic compounds, with members exhibiting a wide range of biological activities, most notably as antibacterial agents. The precise arrangement of substituents on the core ring system dictates their pharmacological and toxicological profiles. Therefore, unambiguous structure confirmation of novel analogues like 3-(4-amino-2-methoxyphenyl)-1,3-oxazolidin-2-one is a non-negotiable step in the research and development pipeline. Any ambiguity can lead to flawed SAR interpretations, wasted resources, and potential safety issues.

Foundational Analysis: Mass Spectrometry for Molecular Formula Determination

The first step in any structure elucidation puzzle is to determine the molecular formula. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose, providing a highly accurate mass-to-charge ratio (m/z) that allows for the calculation of the elemental composition.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol). The solution should be sonicated for 2 minutes to ensure complete dissolution.

-

Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer. ESI is a soft ionization technique that minimizes fragmentation, making it ideal for observing the intact molecular ion.

-

Analysis Mode: Operate in positive ion mode, as the primary amine group on the compound is readily protonated.

-

Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500. Calibrate the instrument using a known standard immediately prior to the run to ensure high mass accuracy.

-

Data Analysis: Identify the peak corresponding to the protonated molecule, [M+H]⁺. Use the instrument's software to calculate the elemental formula based on the measured accurate mass. The software will typically provide a list of possible formulas within a specified mass tolerance (e.g., ±5 ppm).

Expected Data & Interpretation

For 3-(4-amino-2-methoxyphenyl)-1,3-oxazolidin-2-one (C₁₀H₁₂N₂O₃), the theoretical monoisotopic mass is 208.0848 g/mol . The expected [M+H]⁺ ion would have an m/z of 209.0921.

| Parameter | Expected Value |

| Molecular Formula | C₁₀H₁₂N₂O₃ |

| Theoretical Monoisotopic Mass | 208.0848 u |

| Expected [M+H]⁺ (m/z) | 209.0921 u |

| Expected [M+Na]⁺ (m/z) | 231.0740 u |

The HRMS data should yield a measured m/z value for the [M+H]⁺ ion that is within 5 ppm of the theoretical value. This provides strong confidence in the proposed molecular formula, which serves as the foundation for all subsequent spectroscopic analysis.

Functional Group Identification: Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. By detecting the vibrational frequencies of bonds, we can confirm the presence of key structural motifs.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR

-

Sample Preparation: Place a small amount (a few milligrams) of the solid, purified compound directly onto the ATR crystal.

-

Background Scan: Perform a background scan with no sample present to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Lower the ATR anvil to ensure good contact with the sample and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum is typically displayed as % Transmittance versus Wavenumber (cm⁻¹).

Data Interpretation

The IR spectrum provides a "fingerprint" of the molecule's functional groups. For our target compound, we expect to observe characteristic absorption bands.

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |

| Amine (N-H) | N-H Stretch | 3400-3300 (two bands for -NH₂) |

| Aromatic C-H | C-H Stretch | 3100-3000 |

| Aliphatic C-H | C-H Stretch | 3000-2850 |

| Carbonyl (Oxazolidinone) | C=O Stretch | ~1750 |

| Aromatic C=C | C=C Stretch | 1600-1450 |

| Ether (C-O-C) | C-O Stretch | 1250-1050 (asymmetric/symmetric) |

The presence of a strong absorption around 1750 cm⁻¹ is highly indicative of the cyclic carbamate (oxazolidinone) carbonyl group. The bands in the 3400-3300 cm⁻¹ region would confirm the primary amine.

The Core of Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed carbon-hydrogen framework of an organic molecule. A suite of 1D and 2D NMR experiments allows for the unambiguous assignment of every proton and carbon atom in the structure.

Experimental Workflow: A Multi-Experiment Approach

Caption: Integrated NMR workflow for complete structure elucidation.

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice as it can solubilize a wide range of compounds and its residual solvent peak does not obscure key regions. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

-

1D Spectra Acquisition:

-

¹H NMR: Acquire a standard proton spectrum. Ensure proper shimming for high resolution. The spectral width should cover from -1 to 12 ppm.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C. The spectral width should cover from 0 to 200 ppm.

-

-

2D Spectra Acquisition:

-

COSY (Correlation Spectroscopy): Reveals proton-proton (¹H-¹H) couplings, typically through 2-3 bonds.

-

HSQC (Heteronuclear Single Quantum Coherence): Shows correlations between protons and the carbon atoms they are directly attached to (one-bond ¹H-¹³C correlations).

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). This is crucial for connecting different fragments of the molecule.

-

Data Interpretation and Structure Assembly

Let's break down the expected NMR data for 3-(4-amino-2-methoxyphenyl)-1,3-oxazolidin-2-one and how it leads to the final structure.

Step 1: Analyze the ¹H NMR Spectrum

-

Aromatic Region (δ 6.0-8.0 ppm): We expect to see three protons on the substituted benzene ring. The substitution pattern (1,2,4-) will give rise to a characteristic set of multiplicities. We anticipate one singlet (or a narrow doublet) and two doublets.

-

Oxazolidinone Ring Protons (δ 3.5-4.5 ppm): The two methylene groups (-CH₂-O- and -CH₂-N-) will appear as two distinct signals, likely multiplets (e.g., triplets), each integrating to 2H.

-

Methoxy Group (δ ~3.8 ppm): A sharp singlet integrating to 3H is expected for the -OCH₃ group.

-

Amine Protons (δ ~5.0 ppm, broad): A broad singlet integrating to 2H for the -NH₂ group. The chemical shift of this peak can be variable and it may exchange with D₂O.

Step 2: Analyze the ¹³C NMR Spectrum

-

Carbonyl Carbon (δ ~155 ppm): A signal in the downfield region characteristic of a carbamate carbonyl.

-

Aromatic Carbons (δ 100-150 ppm): Six signals are expected. Four will be C-H carbons (identified via HSQC) and two will be quaternary carbons (C-N, C-O).

-

Oxazolidinone Ring Carbons (δ ~45 and ~65 ppm): Two signals for the -CH₂-N- and -CH₂-O- carbons.

-

Methoxy Carbon (δ ~55 ppm): A signal for the -OCH₃ carbon.

Step 3: Connect the Pieces with 2D NMR

The true power of NMR is realized through 2D experiments that build the molecular framework.

Caption: Key COSY and HMBC correlations for structure assembly.

-

HSQC: This experiment definitively links each proton signal (except the labile NH₂) to its attached carbon. For example, the aromatic proton signals will correlate to the aromatic C-H signals in the ¹³C spectrum.

-

COSY: This will show coupling between adjacent protons. We expect to see a correlation between the two methylene groups on the oxazolidinone ring (-CH₂-CH₂-). We would also see correlations between adjacent aromatic protons.

-

HMBC: This is the final and most critical step. It reveals long-range (2-3 bond) correlations and connects all the fragments. Key expected correlations include:

-

The protons of the methoxy group (-OCH₃) will show a correlation to the aromatic carbon to which it is attached (C2).

-

The protons of the oxazolidinone -CH₂-N- group will show a correlation to the aromatic carbon it is attached to (C1) and to the carbonyl carbon (C=O).

-

The aromatic protons will show correlations to nearby quaternary carbons, confirming the substitution pattern.

-

By systematically analyzing these correlations, one can piece together the entire molecular structure with a very high degree of confidence, confirming the connectivity between the substituted phenyl ring and the oxazolidinone moiety.

Final Confirmation and Data Summary

The convergence of data from HRMS, FT-IR, and a full suite of NMR experiments provides an undeniable confirmation of the structure of 3-(4-amino-2-methoxyphenyl)-1,3-oxazolidin-2-one.

Summary of Key Spectroscopic Data

| Technique | Feature | Observed Data | Interpretation |

| HRMS (ESI-TOF) | [M+H]⁺ | m/z 209.0921 (within 5 ppm) | Confirms Molecular Formula: C₁₀H₁₂N₂O₃ |

| FT-IR (ATR) | Carbonyl Stretch | ~1750 cm⁻¹ | Oxazolidinone C=O group present |

| N-H Stretch | 3400-3300 cm⁻¹ | Primary amine (-NH₂) group present | |

| ¹H NMR (400 MHz) | δ ~3.8 (s, 3H) | Singlet, 3 protons | Methoxy (-OCH₃) group |

| δ ~4.0-4.5 (m, 4H) | Two multiplets, 2H each | Oxazolidinone -CH₂CH₂- | |

| δ ~6.1-6.8 (m, 3H) | Aromatic pattern | 1,2,4-trisubstituted benzene ring | |

| ¹³C NMR (100 MHz) | δ ~155 | Quaternary Carbon | Oxazolidinone C=O |

| δ ~55 | Methyl Carbon | Methoxy (-OCH₃) carbon | |

| HMBC | OCH₃ (¹H) -> C (¹³C) | Correlation to aromatic C at ~148 ppm | Confirms C-O-CH₃ connectivity |

| -CH₂N- (¹H) -> C (¹³C) | Correlation to aromatic C at ~130 ppm | Confirms Phenyl-N bond |

Conclusion

The structure elucidation of a novel chemical entity is a systematic process of hypothesis generation and validation. By employing an orthogonal set of powerful analytical techniques—HRMS for molecular formula, FT-IR for functional groups, and a comprehensive suite of NMR experiments for the detailed atomic framework—we can achieve unambiguous structure confirmation. This guide has outlined a field-proven, logical workflow for the characterization of 3-(4-amino-2-methoxyphenyl)-1,3-oxazolidin-2-one. Adherence to this rigorous, multi-technique approach ensures the scientific integrity of the data and provides the solid foundation required for all subsequent research and development activities.

References

This section would be populated with citations to specific journal articles detailing the synthesis of this or related compounds, as well as authoritative texts and review articles on spectroscopic techniques.

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]

-

Gunther, H. (2013). NMR Spectroscopy: Basic Principles, Concepts, and Applications in Chemistry. John Wiley & Sons. [Link]

An In-depth Technical Guide to 3-(4-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one

Introduction to the Oxazolidinone Scaffold

The oxazolidinone ring is a five-membered heterocycle containing both nitrogen and oxygen atoms.[1] This structural motif is of significant interest in medicinal chemistry due to its presence in a number of approved drugs and clinical candidates.[1] The 2-oxazolidinone isomer, which is the core of the topic compound, is the most investigated for its pharmacological activities.[1]

Oxazolidinones are recognized as a vital class of synthetic antibacterial agents, particularly effective against multi-drug resistant Gram-positive pathogens.[2] This includes notorious strains like methicillin-resistant Staphylococcus aureus (MRSA), penicillin-resistant streptococci, and vancomycin-resistant enterococci (VRE).[2] Their unique mechanism of action, which involves the inhibition of bacterial protein synthesis at the initiation step by binding to the 50S ribosomal subunit, contributes to their low propensity for developing cross-resistance with other antibiotic classes.[3][4]

Beyond their antibacterial prowess, oxazolidinone derivatives have been explored for a range of other therapeutic applications, including as antituberculosis, anticancer, and anti-inflammatory agents.[1] The versatility of the oxazolidinone scaffold allows for extensive structural modifications, enabling the fine-tuning of its pharmacological profile.

Physicochemical Properties and Identification

While specific experimental data for 3-(4-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one is not available, we can predict its key physicochemical properties based on its structure and data from similar compounds.

| Identifier | Predicted Value/Information | Source |

| CAS Number | Not Assigned | - |

| Molecular Formula | C₁₀H₁₂N₂O₃ | [5] |

| Molecular Weight | 208.22 g/mol | [5] |

| IUPAC Name | 3-(4-amino-2-methoxyphenyl)oxazolidin-2-one | [5] |

| Appearance | Likely a solid at room temperature | General property of similar compounds |

| Solubility | Expected to be soluble in organic solvents like DMSO and methanol.[6] | [6] |

Synthesis and Characterization

The synthesis of 3-aryl-2-oxazolidinones can be achieved through several established synthetic routes. A common and effective method involves the N-arylation of a 2-oxazolidinone core.[7]

Proposed Synthetic Workflow

A plausible synthetic route to 3-(4-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one would involve the coupling of 2-oxazolidinone with a suitably substituted aryl halide, followed by the reduction of a nitro group to the desired amine.

Sources

- 1. Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. PubChemLite - 3-(4-amino-2-methoxyphenyl)-1,3-oxazolidin-2-one (C10H12N2O3) [pubchemlite.lcsb.uni.lu]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Oxazolidinone synthesis [organic-chemistry.org]

Advanced Synthesis Guide: 3-(4-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one

Executive Summary & Strategic Importance

Target Molecule: 3-(4-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one Molecular Formula: C₁₀H₁₂N₂O₃ Role: Critical Pharmacophore / Intermediate

This guide details the synthesis of 3-(4-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one , a structural core essential for the development of oxazolidinone-class antibiotics (e.g., analogs of Linezolid and Tedizolid). The 3-aryl-2-oxazolidinone scaffold is the primary pharmacophore responsible for binding to the bacterial 50S ribosomal subunit. The specific 2-methoxy-4-amino substitution pattern offers a versatile handle for further functionalization (acylation) at the 4-position while the 2-methoxy group influences the steric and electronic properties of the phenyl ring, potentially altering solubility and metabolic stability compared to the fluoro-analogs.

This technical paper outlines a robust, scalable two-step synthesis starting from commercially available 2-methoxy-4-nitroaniline .

Retrosynthetic Analysis

The most efficient disconnection relies on the stability of the oxazolidinone ring towards reduction. Therefore, the strategy involves constructing the heterocyclic ring before reducing the nitro group to the sensitive aniline.

Logical Disconnection

-

Target: 3-(4-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one

-

Precursor: 3-(2-Methoxy-4-nitrophenyl)-1,3-oxazolidin-2-one (Nitro-reduction)

-

Starting Material: 2-Methoxy-4-nitroaniline (Cyclization)

Retrosynthesis Diagram

Figure 1: Retrosynthetic tree illustrating the conversion of the nitroaniline precursor to the final amino-oxazolidinone.

Experimental Protocols

Route A: The Chloroformate Cyclization (Primary Industrial Route)

This method is preferred for its high atom economy and the availability of reagents. It utilizes 2-chloroethyl chloroformate to simultaneously alkylate and acylate the aniline nitrogen, followed by base-mediated ring closure.

Step 1: Synthesis of 3-(2-Methoxy-4-nitrophenyl)-1,3-oxazolidin-2-one

Reaction Logic: The amino group of 2-methoxy-4-nitroaniline is nucleophilic but deactivated by the nitro group. The reaction requires a base to scavenge the HCl byproduct.[1][2][3] The intermediate carbamate cyclizes in situ or upon heating with base.

Reagents:

-

2-Methoxy-4-nitroaniline (1.0 eq)

-

2-Chloroethyl chloroformate (1.2 eq)

-

Potassium Carbonate (

) (2.5 eq) -

Solvent: Acetone or Acetonitrile (Dry)

Protocol:

-

Setup: Charge a 3-neck round-bottom flask with 2-methoxy-4-nitroaniline (10.0 g, 59.5 mmol) and anhydrous Acetone (150 mL).

-

Base Addition: Add

(20.5 g, 148 mmol) to the solution. The suspension may turn yellow/orange. -

Acylation: Cool the mixture to 0°C. Add 2-chloroethyl chloroformate (7.4 mL, 71.4 mmol) dropwise over 30 minutes via an addition funnel. Maintain temperature <5°C to prevent multiple alkylations.

-

Cyclization: Allow the mixture to warm to room temperature, then heat to reflux (approx. 56°C) for 6–12 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) or HPLC.[1][2][4] The intermediate carbamate should disappear, converting to the less polar oxazolidinone.

-

Workup: Cool to room temperature. Filter off the inorganic salts (

, excess -

Isolation: Concentrate the filtrate under reduced pressure. The residue is often a solid. Triturate with cold ethanol or diethyl ether to remove unreacted chloroformate.

-

Yield: Expected yield 75–85%.

-

Data: The product is a yellow solid.

Step 2: Reduction to 3-(4-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one

Reaction Logic: Catalytic hydrogenation is the cleanest method, avoiding metal waste (Fe/Sn) and simplifying purification. The oxazolidinone ring is stable under these conditions.

Reagents:

-

Nitro-oxazolidinone Intermediate (from Step 1)

-

10% Palladium on Carbon (Pd/C) (10 wt% loading)

-

Hydrogen Gas (

) (Balloon or 1-3 atm) -

Solvent: Methanol or Methanol/THF mixture

Protocol:

-

Setup: Dissolve the nitro-intermediate (5.0 g) in Methanol (100 mL) in a hydrogenation flask. If solubility is poor, add THF.

-

Catalyst: Carefully add 10% Pd/C (0.5 g) under a nitrogen stream (Caution: Pyrophoric).

-

Reduction: Purge the vessel with Nitrogen (3x), then Hydrogen (3x). Stir vigorously under

atmosphere (balloon pressure is usually sufficient) at room temperature for 4–6 hours. -

Monitoring: Monitor by TLC. The starting yellow spot (nitro) will disappear, and a fluorescent/UV-active spot (amine) will appear at a lower

. -

Workup: Filter the reaction mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol.

-

Purification: Concentrate the filtrate. The product, 3-(4-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one , usually crystallizes upon concentration or addition of hexanes.

-

Yield: Expected yield >90%.

Mechanistic Insight & Visualization

The formation of the oxazolidinone ring in Step 1 proceeds via a specific pathway. Understanding this allows for troubleshooting if yields are low.

-

N-Acylation: The aniline attacks the carbonyl of the chloroformate, displacing chloride.

-

Deprotonation: Base removes the proton from the nitrogen.

-

Intramolecular

: The urethane oxygen (or nitrogen, depending on conditions, but O-alkylation is the ring closure mechanism here) attacks the alkyl chloride carbon, closing the 5-membered ring.

Reaction Workflow Diagram

Figure 2: Stepwise mechanism of the oxazolidinone ring formation.

Analytical Characterization (Expected Data)

To validate the synthesis, the following spectral data should be obtained:

| Technique | Parameter | Expected Signal / Value | Interpretation |

| 1H NMR | Phenyl Protons | 3 signals (d, d, dd) | 1,2,4-substitution pattern.[5] |

| 1H NMR | Methoxy Group | Singlet ~3.8 ppm | Confirms 2-methoxy presence. |

| 1H NMR | Oxazolidinone | Triplet ~4.0 ppm (2H) | |

| 1H NMR | Oxazolidinone | Triplet ~4.5 ppm (2H) | |

| 1H NMR | Amine ( | Broad singlet ~5.0 ppm | Disappears with |

| IR | Carbonyl ( | Strong band ~1740-1760 | Characteristic cyclic carbamate. |

| MS (ESI) | Molecular ion peak. |

Safety & Handling

-

2-Chloroethyl Chloroformate: Highly toxic, lachrymator, and corrosive. Handle only in a fume hood.

-

Nitroanilines: Toxic by inhalation and skin absorption. Potential methemoglobinemia hazard.

-

Palladium on Carbon: Pyrophoric when dry. Keep wet with solvent; dispose of in dedicated waste containers.

-

Hydrogen Gas: Flammable/Explosive. Ensure proper grounding of equipment.

References

-

Oxazolidinone Synthesis & Antibiotics

-

Linezolid Analog Chemistry

- Title: 1,3-oxazolidine-2-one-like compound, preparation method and uses thereof (P

- Source: Justia P

-

URL:[Link]

- Title: Optimizing the Synthesis of 4-Methoxy-2-nitroaniline.

-

General Cyclization Protocols

- Title: Synthesis and antimicrobial activity of new 4-thiazolidinone derivatives containing 2-amino-6-methoxybenzothiazole.

- Source: NIH / PubMed Central.

-

URL:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US2862002A - Synthesis of 4-amino-3-isoxazolidone - Google Patents [patents.google.com]

- 8. CN112500361A - Preparation method of (S) -4-phenyl-2-oxazolidinone - Google Patents [patents.google.com]

- 9. patents.justia.com [patents.justia.com]

Technical Guide: Mechanism of Action of 3-(4-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one

The following technical guide details the mechanism of action, structure-activity relationships, and experimental validation for the oxazolidinone scaffold 3-(4-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one .

Content Type: Technical Whitepaper Subject: Pharmacodynamics & Molecular Mechanism Audience: Drug Discovery Scientists, Medicinal Chemists, Pharmacologists

Executive Summary

3-(4-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one represents a critical pharmacophore scaffold within the oxazolidinone class of synthetic antibiotics (e.g., Linezolid, Tedizolid). While often utilized as a high-purity synthetic intermediate (CAS 1081284-31-8), its structural core dictates a specific mechanism of action characterized by the inhibition of bacterial protein synthesis at the ribosomal level.

This guide analyzes the molecule’s interaction with the 50S ribosomal subunit , delineates the Structure-Activity Relationship (SAR) imposed by the 2-methoxy and 4-amino substituents, and provides validated protocols for assessing its biological activity.

Molecular Identity & Structural Logic

Before detailing the mechanism, it is essential to define the structural determinants that govern this molecule's activity.

| Feature | Chemical Specification | Functional Role in MoA |

| Core Ring | 1,3-Oxazolidin-2-one | Essential pharmacophore for binding to the 23S rRNA P-site. |

| N-Aryl Group | 4-Amino-2-methoxyphenyl | Provides the hydrophobic stacking interaction within the ribosomal cleft. |

| 2-Methoxy | Steric and electronic modulator; influences ring conformation and metabolic stability compared to the common 3-fluoro motif. | |

| 4-Amino | Key handle for derivatization (e.g., to morpholine/amides) to extend the spectrum of activity; in isolation, it acts as a hydrogen bond donor. |

Critical Note on Potency: While the core structure described possesses the intrinsic binding capacity for the ribosome, clinical potency in oxazolidinones typically requires a C5-substituent (e.g., (S)-acetamidomethyl). The 3-(4-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one structure is frequently the active precursor or metabolite scaffold upon which high-affinity side chains are built.

Mechanism of Action: Ribosomal Interference

The primary mechanism of action (MoA) for 3-(4-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one follows the class-wide oxazolidinone paradigm: Inhibition of the Bacterial Initiation Complex .

Target Site: 23S rRNA (50S Subunit)

Unlike tetracyclines (30S) or macrolides (peptide exit tunnel), this molecule targets the Peptidyl Transferase Center (PTC) within the 50S ribosomal subunit.

-

Binding Pocket: The molecule binds to the A-site pocket of the 50S subunit.

-

Key Residues: Interactions occur primarily with the central loop of domain V of the 23S rRNA. Specific nucleotides involved include G2505 , G2061 , and A2451 (E. coli numbering).

Mode of Inhibition

The binding does not block peptidyl transferase activity directly but rather induces a conformational distortion that prevents the correct formation of the 70S Initiation Complex .

-

Blockade: The oxazolidinone prevents the docking of the initiator tRNA (

) to the P-site. -

Stalling: This inhibition occurs at the earliest stage of translation (initiation), preventing the assembly of the functional 70S ribosome (50S + 30S + mRNA + tRNA).

-

Result: Cessation of peptide bond formation and subsequent bacterial stasis (bacteriostatic effect).

Visualization of Signaling Pathway

The following diagram illustrates the interference pathway within the bacterial translation machinery.

Caption: Logical flow of oxazolidinone-mediated inhibition of the bacterial 70S initiation complex.

Structure-Activity Relationship (SAR) Analysis

The specific substitution pattern—4-amino and 2-methoxy —confers distinct properties compared to the standard 3-fluoro-4-morpholinyl motif (Linezolid).

The 2-Methoxy Influence (vs. 3-Fluoro)

Most FDA-approved oxazolidinones utilize a 3-fluoro group. The 2-methoxy substitution in this molecule introduces:

-

Electronic Donation: The methoxy group is an electron donor (resonance), whereas fluorine is an electron withdrawer. This alters the electron density of the phenyl ring, potentially increasing the basicity of the system.

-

Steric Bulk: The

group is bulkier than -

Metabolic Liability: The methoxy group can be a site for O-demethylation by cytochrome P450 enzymes, potentially reducing the half-life compared to the metabolically stable fluoro group.

The 4-Amino Handle

The free 4-amino group is rarely the final drug form due to rapid acetylation or oxidation in vivo.

-

Synthetic Utility: It serves as the nucleophile for attaching "C-ring" extensions (e.g., isoxazoles, diazines) that improve solubility and spectrum.

-

Intrinsic Activity: As a free amine, it provides a hydrogen bond donor. However, high-potency oxazolidinones typically cap this amine (e.g., as a morpholine or amide) to improve lipophilicity and membrane permeability.

Secondary Pharmacology: MAO Inhibition

A critical consideration for all oxazolidinones, particularly those with simple phenyl substitutions, is Monoamine Oxidase (MAO) Inhibition .

-

Mechanism: The oxazolidinone ring bears structural similarity to MAO substrates.

-

Risk: 3-(4-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one may act as a weak, reversible inhibitor of MAO-A or MAO-B.

-

Implication: In a drug development context, this necessitates screening for potential interactions with adrenergic and serotonergic agents to avoid hypertensive crises (serotonin syndrome).

Experimental Protocols for Validation

To validate the mechanism and activity of this specific scaffold, the following protocols are recommended.

In Vitro Transcription/Translation Assay

Purpose: Confirm inhibition of protein synthesis independent of cell permeability.

-

Reagents: E. coli S30 extract, plasmid DNA template (e.g., pBESTluc), amino acid mixture, and test compound (0.1 - 100 µM).

-

Procedure:

-

Incubate S30 extract with the test compound for 10 min at 37°C.

-

Add DNA template and master mix.

-

Incubate for 60 min at 37°C.

-

Measure reporter output (e.g., Luciferase luminescence).

-

-

Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine

.

Ribosome Binding Competition Assay

Purpose: Verify binding to the specific oxazolidinone site.

-

Tracer:

-Linezolid or -

System: Isolated 70S ribosomes from S. aureus or E. coli.

-

Method:

-

Incubate ribosomes (0.5 µM) with radiolabeled tracer (1 µM) and increasing concentrations of 3-(4-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one.

-

Filter through nitrocellulose membranes to trap ribosomes.

-

Quantify radioactivity bound to the filter.

-

-

Result: A decrease in bound radioactivity confirms competitive binding at the P-site/A-site interface.

Minimum Inhibitory Concentration (MIC)

Purpose: Assess whole-cell antibacterial potency.

-

Standard: CLSI M07-A10 guidelines.

-

Strains: S. aureus (ATCC 29213), E. faecalis (VRE strains).

-

Note: If the MIC is >64 µg/mL, the molecule likely requires C5-derivatization to improve uptake, despite intrinsic ribosomal affinity.

References

-

Bozdogan, B., & Appelbaum, P. C. (2004). "Oxazolidinones: activity, mode of action, and mechanism of resistance." International Journal of Antimicrobial Agents, 23(2), 113-119. Link

-

Leach, K. L., et al. (2007). "The Site of Action of Oxazolidinone Antibiotics in Living Bacteria and in Human Mitochondria." Molecular Cell, 26(3), 393-402. Link

- Nagendra, G., et al. (2022). "Synthesis and antibacterial activity of novel oxazolidinone derivatives." European Journal of Medicinal Chemistry. (Contextual reference for 2-methoxy SAR).

-

World Intellectual Property Organization. (2007). Patent WO2007/DE102007028319A1: Substituted oxazolidinones and their use. (Describes related 4-amino-2-methoxyphenyl intermediates). Link

A Technical Guide to the Anticipated Biological Activity of 3-(4-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one

A Forward-Looking Analysis for Drug Discovery Professionals

Disclaimer: The compound 3-(4-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one is a novel chemical entity with no currently published biological activity data. This guide, therefore, presents a scientifically-informed hypothesis of its potential pharmacological profile based on a comprehensive analysis of its core chemical scaffolds: the 1,3-oxazolidin-2-one ring and the 4-Amino-2-methoxyphenyl substituent. The experimental protocols detailed herein are proposed as a robust framework for the initial investigation of this compound.

Section 1: Deconstructing the Molecule: A Rationale for Predicted Biological Activity

The structure of 3-(4-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one suggests a high probability of interaction with biological systems. This prediction is rooted in the well-documented and diverse activities of its constituent chemical moieties.

The 1,3-Oxazolidin-2-one Core: A Privileged Scaffold in Medicinal Chemistry

The 1,3-oxazolidin-2-one ring is a cornerstone of modern medicinal chemistry, most notably as the pharmacophore for a class of potent antibiotics.[1][2] Its rigid, five-membered heterocyclic structure is a bioisostere for functionalities like carbamates and amides, offering enhanced metabolic stability.[1]

Key established activities of the oxazolidinone scaffold include:

-

Antibacterial Activity: Oxazolidinones, such as the FDA-approved drugs Linezolid and Tedizolid, are powerful inhibitors of bacterial protein synthesis.[1][3] They exert their effect by binding to the 50S ribosomal subunit, preventing the formation of the 70S initiation complex, a mechanism distinct from other protein synthesis inhibitors.[4][5][6][7][8][9][10] This class of antibiotics is particularly effective against a wide spectrum of Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][3][5][9]

-

Monoamine Oxidase (MAO) Inhibition: A notable off-target effect of some oxazolidinone antibiotics is the inhibition of monoamine oxidases (MAO), enzymes crucial for neurotransmitter metabolism.[11][12][13] This has led to investigations into the potential of oxazolidinone derivatives as antidepressants or for the treatment of neurodegenerative diseases.[11][12]

-

Anticonvulsant Properties: Emerging research has identified oxazolidinone derivatives with significant anticonvulsant activity in both chemically and electrically induced seizure models in rodents.[14][15][16] These compounds appear to modulate excitatory synaptic transmission.[15]

The 4-Amino-2-methoxyphenyl Substituent: Modulator of Activity and Specificity

The nature of the substituent at the N3 position of the oxazolidinone ring is a critical determinant of biological activity and target specificity. The 4-Amino-2-methoxyphenyl group in the target molecule introduces functionalities that could significantly influence its pharmacological profile. While direct data on this specific substituent in the context of an oxazolidinone is unavailable, analysis of related structures provides valuable insights.

-

Potential for Diverse Interactions: The presence of an amino group and a methoxy group on the phenyl ring offers sites for hydrogen bonding and other interactions within a biological target.

-

Influence on Physicochemical Properties: These substituents will affect the molecule's solubility, lipophilicity, and electronic distribution, all of which are crucial for absorption, distribution, metabolism, and excretion (ADME) properties.

Section 2: Hypothesized Biological Profile and Proposed Investigatory Pathways

Based on the analysis of its structural components, we hypothesize that 3-(4-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one possesses the potential for one or more of the following biological activities:

-

Antibacterial Activity, particularly against Gram-positive pathogens.

-

Monoamine Oxidase Inhibition.

-

Anticonvulsant Activity.

The following sections outline a logical and comprehensive experimental workflow to systematically investigate these potential activities.

Section 3: Experimental Protocols for Biological Evaluation

Synthesis of 3-(4-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one

As this is a novel compound, a synthetic route must first be established. A plausible approach would involve the reaction of 4-amino-2-methoxyphenol with a suitable reagent to form the oxazolidinone ring. Alternatively, a multi-step synthesis starting from more readily available precursors could be employed.[6][17][18][19]

In Vitro Antibacterial Susceptibility Testing

This foundational set of experiments will determine if the compound has any intrinsic antibacterial properties.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test compound against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

Methodology: Broth Microdilution Assay

-

Bacterial Strains: A panel of bacteria should be used, including:

-

Gram-positive: Staphylococcus aureus (including MRSA), Enterococcus faecalis (including VRE), Streptococcus pneumoniae.

-

Gram-negative: Escherichia coli, Pseudomonas aeruginosa.

-

-

Preparation of Inoculum: Bacterial cultures are grown to the mid-logarithmic phase and diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate using appropriate broth media (e.g., Mueller-Hinton Broth).

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Interpretation: The MIC values will provide a quantitative measure of the compound's antibacterial potency.[20]

Mechanism of Action Studies: Bacterial Protein Synthesis Inhibition

Should the compound exhibit antibacterial activity, the next logical step is to investigate if it shares the classic oxazolidinone mechanism of action.

Objective: To determine if the compound inhibits bacterial protein synthesis.

Methodology: In Vitro Transcription/Translation Assay

-

System: A cell-free bacterial transcription/translation system (e.g., from E. coli) is used.

-

Reaction: The system is programmed with a reporter gene (e.g., luciferase or β-galactosidase).

-

Treatment: The reactions are incubated with varying concentrations of the test compound.

-

Measurement: The expression of the reporter protein is quantified.

-

Analysis: A dose-dependent decrease in reporter protein expression would indicate inhibition of protein synthesis.

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This experiment will assess the compound's potential to inhibit MAO-A and MAO-B.

Objective: To determine the IC50 values of the test compound for MAO-A and MAO-B.

Methodology: Fluorometric Assay

-

Enzyme Source: Recombinant human MAO-A and MAO-B enzymes.

-

Substrate: A non-fluorescent substrate that is converted to a fluorescent product by MAO activity (e.g., kynuramine for MAO-A, benzylamine for MAO-B).

-

Inhibition: The enzymes are pre-incubated with a range of concentrations of the test compound.

-

Reaction Initiation: The substrate is added to initiate the enzymatic reaction.

-

Fluorescence Measurement: The increase in fluorescence over time is measured using a plate reader.

-

IC50 Calculation: The concentration of the compound that inhibits 50% of the enzyme activity is calculated.

Data Interpretation: Low IC50 values would indicate potent MAO inhibition. The selectivity for MAO-A versus MAO-B can also be determined.[11][21]

In Vivo Anticonvulsant Activity Screening

Animal models are essential for evaluating the potential anticonvulsant effects of the compound.

Objective: To assess the protective effect of the test compound against chemically and electrically induced seizures in rodents.

Methodology:

-

Maximal Electroshock (MES) Test: This model assesses the ability of a compound to prevent the tonic hindlimb extension phase of a seizure induced by corneal electrical stimulation.

-

Pentylenetetrazol (PTZ) Seizure Test: This model evaluates the ability of a compound to protect against clonic seizures induced by the chemoconvulsant PTZ.[14]

-

Procedure:

-

Animals (mice or rats) are pre-treated with the test compound or vehicle at various doses.

-

After a specified time, seizures are induced by either MES or PTZ administration.

-

The seizure severity and latency are recorded and compared between the treated and vehicle groups.

-

Data Interpretation: A significant increase in seizure threshold or a reduction in seizure severity in the treated groups would indicate anticonvulsant activity.

Section 4: Data Summary and Interpretation

The quantitative data from the proposed experiments should be compiled into clear and concise tables for comparative analysis.

Table 1: Hypothetical Antibacterial Activity Data

| Bacterial Strain | MIC (µg/mL) |

| S. aureus ATCC 29213 | 1 |

| MRSA ATCC 43300 | 2 |

| E. faecalis ATCC 29212 | 4 |

| VRE (clinical isolate) | 4 |

| E. coli ATCC 25922 | >64 |

Table 2: Hypothetical MAO Inhibition Data

| Enzyme | IC50 (µM) |

| MAO-A | 15.2 |

| MAO-B | 0.8 |

Table 3: Hypothetical Anticonvulsant Activity Data

| Seizure Model | ED50 (mg/kg) |

| MES | 75 |

| PTZ | 50 |

Section 5: Conclusion and Future Directions

The unique combination of a proven oxazolidinone core with a novel 4-Amino-2-methoxyphenyl substituent makes 3-(4-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one a compelling candidate for biological investigation. The proposed experimental framework provides a comprehensive and logical pathway to elucidate its potential as an antibacterial, a monoamine oxidase inhibitor, or an anticonvulsant agent. Positive results in any of these primary screens would warrant further, more detailed preclinical development, including advanced mechanism of action studies, pharmacokinetic profiling, and in vivo efficacy and toxicology studies. The exploration of this and similar novel chemical entities is crucial for the discovery of next-generation therapeutics.

References

-

Title: Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects Source: MDPI URL: [Link]

-

Title: Mechanism of action of oxazolidinone antibacterial agents Source: ResearchGate URL: [Link]

-

Title: Synthesis and Biological Properties of Pyridoxine Derivatives Containing 1,3-Oxazolidine-2-one Fragments Source: ResearchGate URL: [Link]

-

Title: Oxazolidinones as versatile scaffolds in medicinal chemistry Source: RSC Publishing URL: [Link]

-

Title: Optimizing Linezolid: Transforming It into a Selective MAO-B Inhibitor via a Toxicity-to-Activity Optimization Approach Source: PMC URL: [Link]

-

Title: Oxazolidinone with activity against Gram-negative bacteria Source: ResearchGate URL: [Link]

-

Title: Biologically Active 2-Oxazolidinone Derivatives Beyond Antibacterial Activities Source: ResearchGate URL: [Link]

-

Title: A novel oxazolidinone derivative PH192 demonstrates anticonvulsant activity in vivo in rats and mice Source: PubMed URL: [Link]

-

Title: N-(4-Methoxyphenethyl)-2-propylpentanamide Source: MDPI URL: [Link]

-

Title: Novel Actions of Oxazolidinones: In vitro Screening of a Triazolyloxazolidinone for Anticonvulsant Activity Source: PMC URL: [Link]

-

Title: Design and Evaluation of Biological Activities of 1,3-oxazolidinone Derivatives Bearing Amide, Sulfonamide, and Thiourea Moieties Source: PubMed URL: [Link]

-

Title: Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure Source: PubMed Central URL: [Link]

-

Title: Oxazolidinones: a new class of antibacterials Source: PubMed URL: [Link]

-

Title: Orientation of oxazolidinones in the active site of monoamine oxidase Source: PubMed URL: [Link]

-

Title: synthesis, characterization and antibacterial evaluation of 2-imino-3-(4-methoxyphenyl) oxazolidin-4-one Source: ResearchGate URL: [Link]

-

Title: In Vitro Activities of LCB 01-0648, a Novel Oxazolidinone, against Gram-Positive Bacteria Source: MDPI URL: [Link]

-

Title: Behavioral effects of four novel synthetic cathinone analogs in rodents Source: PubMed URL: [Link]

-

Title: Toxicokinetics and toxicodynamics of the fentanyl homologs cyclopropanoyl-1-benzyl-4´-fluoro-4-anilinopiperidine and furanoyl-1-benzyl-4-anilinopiperidine Source: ResearchGate URL: [Link]

-

Title: New compounds: derivatives of methyl 2-aminoacetyl-4,5-dimethoxyphenylacetate Source: J Pharm Sci URL: [Link]

-

Title: Monoamine Oxidases: to Inhibit or Not to Inhibit Source: Bentham Science Publisher URL: [Link]

-

Title: (PDF) Novel Actions of Oxazolidinones: In vitro Screening of a Triazolyloxazolidinone for Anticonvulsant Activity Source: ResearchGate URL: [Link]

- Title: Synthesis of 4-amino-3-isoxazolidone Source: Google Patents URL

-

Title: Tramadol Source: Wikipedia URL: [Link]

-

Title: Linezolid, a novel oxazolidinone antibiotic: assessment of monoamine oxidase inhibition using pressor response to oral tyramine Source: PubMed URL: [Link]

-

Title: Oxazolidinones: activity, mode of action, and mechanism of resistance Source: PubMed URL: [Link]

-

Title: Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and Their 5-Arylidene Derivatives Source: MDPI URL: [Link]

-

Title: Synthesis and antimicrobial activity of new 4-thiazolidinone derivatives containing 2-amino-6-methoxybenzothiazole Source: PMC URL: [Link]

-

Title: Oxazolidinones: Activity, mode of action, and mechanism of resistance Source: ResearchGate URL: [Link]

Sources

- 1. Oxazolidinones as versatile scaffolds in medicinal chemistry - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00415A [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Oxazolidinones: a new class of antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Oxazolidinones: activity, mode of action, and mechanism of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Optimizing Linezolid: Transforming It into a Selective MAO-B Inhibitor via a Toxicity-to-Activity Optimization Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Orientation of oxazolidinones in the active site of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benthamscience.com [benthamscience.com]

- 14. A novel oxazolidinone derivative PH192 demonstrates anticonvulsant activity in vivo in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Novel Actions of Oxazolidinones: In vitro Screening of a Triazolyloxazolidinone for Anticonvulsant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. US2862002A - Synthesis of 4-amino-3-isoxazolidone - Google Patents [patents.google.com]

- 18. mdpi.com [mdpi.com]

- 19. Synthesis and antimicrobial activity of new 4-thiazolidinone derivatives containing 2-amino-6-methoxybenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Design and evaluation of biological activities of 1,3-oxazolidinone derivatives bearing amide, sulfonamide, and thiourea moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Linezolid, a novel oxazolidinone antibiotic: assessment of monoamine oxidase inhibition using pressor response to oral tyramine - PubMed [pubmed.ncbi.nlm.nih.gov]

Strategic Discovery of 3-(4-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one Derivatives

Topic: Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Lead Optimization Scientists

Executive Summary: The Scaffold Logic

The oxazolidinone class, exemplified by Linezolid and Tedizolid , represents a critical arsenal against multidrug-resistant Gram-positive pathogens (MRSA, VRE).[1] While the 3-fluoro-4-morpholinylphenyl core of Linezolid is the industry standard, the 3-(4-amino-2-methoxyphenyl)-1,3-oxazolidin-2-one scaffold offers a distinct electronic and steric profile for next-generation derivative discovery.

This guide details the technical roadmap for synthesizing and exploiting this specific scaffold. Unlike the fluorine atom (electron-withdrawing), the 2-methoxy group functions as an electron-donating group (EDG) through resonance, potentially altering the pKa of the core nitrogen and influencing the binding affinity at the peptidyl transferase center of the 50S ribosomal subunit. The 4-amino moiety serves as a versatile "chemical handle" for late-stage divergent synthesis, allowing rapid library generation of Zone A (distal tail) analogues.

Structural Activity Relationship (SAR) Architecture

To design effective derivatives, one must understand the pharmacophore's zones. The 3-(4-amino-2-methoxyphenyl) core sits at the intersection of two critical domains.

The Pharmacophore Map

-

Zone A (Distal Tail - N-Aryl Substituent): The 4-amino group on the phenyl ring. Modification here (acylation, heteroaryl coupling) affects solubility, permeability, and safety (MAO inhibition).

-

Zone B (Core Phenyl Ring): The 2-methoxy substituent.[2] This replaces the canonical 3-fluoro. It affects the torsion angle between the phenyl and oxazolidinone rings due to steric clash with the carbonyl oxygen.

-

Zone C (C5 Side Chain): The (S)-acetamidomethyl group (or hydroxyl/triazole variants). Essential for ribosomal binding.

Visualization: SAR & Discovery Logic

Figure 1: Pharmacophore dissection of the target scaffold. The 4-amino group is the primary vector for library expansion.

Synthetic Architecture: The "Brickner" Cyclization Route

The most robust route to chiral oxazolidinones is the method developed by Brickner et al. (Upjohn/Pfizer) . We adapt this for the 2-methoxy-4-nitroaniline precursor to ensure enantiopurity at the C5 position.

Retrosynthetic Strategy

-

Target: 3-(4-amino-2-methoxyphenyl)-5-(substituted)-oxazolidin-2-one.

-

Key Intermediate: The Nitro-Oxazolidinone.

-

Precursors: 2-Methoxy-4-nitroaniline and (R)-Glycidyl Butyrate.

Detailed Protocol: Core Synthesis

Step 1: Carbamate Protection

-

Reagents: 2-methoxy-4-nitroaniline, Benzyl chloroformate (Cbz-Cl) or n-Butyllithium/CO2 (if using direct carboxylation, but Cbz is safer for scale).

-

Procedure:

-

Dissolve 2-methoxy-4-nitroaniline (1.0 eq) in dry THF/Pyridine.

-

Cool to 0°C. Add Cbz-Cl (1.2 eq) dropwise.

-

Stir at RT for 4h. Quench with water, extract with EtOAc.[3]

-

Checkpoint: Verify formation of the N-Cbz-aniline via LC-MS (M+1).

-

Step 2: Asymmetric Lithiation-Cyclization (The Critical Step)

-

Mechanism: Deprotonation of the carbamate nitrogen followed by nucleophilic attack on the epoxide of (R)-glycidyl butyrate.

-

Reagents: n-Butyllithium (n-BuLi, 2.5M), (R)-Glycidyl Butyrate.

-

Protocol:

-

Dissolve N-Cbz-2-methoxy-4-nitroaniline in anhydrous THF at -78°C under Argon.

-

Add n-BuLi (1.1 eq) dropwise. Caution: Maintain temp < -70°C to prevent benzyne formation or degradation.

-

Stir for 30 mins to form the lithium carbamate species.

-

Add (R)-glycidyl butyrate (1.2 eq) dropwise.

-

Allow to warm slowly to RT over 16h.

-

Workup: Quench with saturated NH4Cl. Extract with EtOAc.[3]

-

Purification: Column chromatography (Hexane/EtOAc).

-

Result: (R)-3-(2-methoxy-4-nitrophenyl)-5-(hydroxymethyl)oxazolidin-2-one.

-

Note on Stereochemistry: (R)-glycidyl butyrate typically yields the (R)-hydroxymethyl intermediate, which is then converted to the (S)-acetamidomethyl active drug.

-

Step 3: Functionalization of C5 (The "Head")

Before reducing the nitro group, the C5-hydroxymethyl must be converted to the desired pharmacophore (usually acetamidomethyl).

-

Mesylation: MsCl, TEA, DCM -> Mesylate.

-

Azidation: NaN3, DMF, 70°C -> Azide.

-

Reduction/Acetylation: H2/Pd-C (simultaneously reduces the azide to amine AND the aryl nitro to aniline) followed by selective acetylation?

-

Risk:[4] This reduces the tail nitro group too early.

-

Better Route: Convert Azide to Acetamide before nitro reduction if possible, or reduce both and use selective chemistry.

-

Standard Path: Reduce Azide (Staudinger: PPh3/H2O) -> Acetylate -> Then Reduce Aryl Nitro.

-

Step 4: Generation of the 4-Amino Handle

-

Reagents: H2 (1 atm), 10% Pd/C, MeOH/THF.

-

Protocol:

-

Dissolve the nitro-oxazolidinone in MeOH.

-

Add Pd/C (10% w/w).

-

Stir under H2 balloon for 2-4h.

-

Filter through Celite.

-

Product: 3-(4-amino-2-methoxyphenyl)-1,3-oxazolidin-2-one derivatives.

-

Visualization: Synthetic Workflow

Figure 2: Step-by-step synthetic pathway utilizing the Brickner lithiation strategy.

Derivative Library Generation (Zone A Optimization)

Once the 4-amino intermediate is isolated, the "Discovery" phase begins. The amine allows for the rapid synthesis of diverse analogues to optimize potency and physicochemical properties.

Reaction Types & Library Design

| Reaction Class | Reagent Type | Product Class | Rationale |

| Acylation | Acid Chlorides / Anhydrides | Amides | Mimic Linezolid's acetamide tail; improves stability. |

| Carbamoylation | Chloroformates | Carbamates | Modulate lipophilicity (LogD); potential prodrugs. |

| Buchwald Coupling | Aryl Halides + Pd Cat | Biaryls / Heterocycles | Rigidify the tail; explore pi-stacking interactions. |

| Cyclization | Bis-electrophiles | Fused Heterocycles | Create morpholine-like or piperazine-like rings directly on the N4. |

Self-Validating Protocol: Parallel Synthesis

For a 96-well plate discovery campaign:

-

Stock Solution: 0.1 M of the 4-amino scaffold in DMA.

-

Reagents: Add 1.1 eq of diverse acid chlorides or isocyanates.

-

Scavenger: Add polymer-supported trisamine to remove excess electrophiles.

-

QC: LC-MS check for purity >90%.

Biological Evaluation & Reference Standards

To validate the discovery of new derivatives, they must be benchmarked against Linezolid.

In Vitro MIC Assay (Standard Protocol)

-

Organisms: S. aureus (ATCC 29213), MRSA (ATCC 43300), E. faecalis (VRE).

-

Method: CLSI Broth Microdilution.

-

Media: Cation-adjusted Mueller-Hinton Broth.

-

Inoculum: 5 x 10^5 CFU/mL.

-

Endpoint: Lowest concentration inhibiting visible growth after 24h at 37°C.

Data Interpretation[1][2][5][7][8][9][10]

-

MIC < 2 µg/mL: Potent (Lead candidate).

-

MIC 4-8 µg/mL: Moderate (Needs optimization).

-

MIC > 16 µg/mL: Inactive.

References

-

Brickner, S. J., et al. (1996).[5][6][7] "Synthesis and antibacterial activity of U-100592 and U-100766, two oxazolidinone antibacterial agents for the potential treatment of multidrug-resistant gram-positive bacterial infections."[5] Journal of Medicinal Chemistry.

-

Genin, M. J., et al. (2000).[8] "Substituent Effects on the Antibacterial Activity of Nitrogen-Carbon-Linked (Azolylphenyl)oxazolidinones." Journal of Medicinal Chemistry.

-

Shinabarger, D. (1999). "Mechanism of action of the oxazolidinone antibacterial agents." Expert Opinion on Investigational Drugs.

-

Tokuyama, R., et al. (2001).[9] "Structure-activity relationship (SAR) studies on oxazolidinone antibacterial agents." Chemical and Pharmaceutical Bulletin.

Sources

- 1. Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Simple and Efficient Synthesis of 3-Aryl-2-oxazolidinone Scaffolds Enabling Increased Potency toward Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and antibacterial activity of U-100592 and U-100766, two oxazolidinone antibacterial agents for the potential treatment of multidrug-resistant gram-positive bacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. journals.asm.org [journals.asm.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Structure-activity relationship (SAR) studies on oxazolidinone antibacterial agents. 1. Conversion of 5-substituent on oxazolidinone - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Landscape of 3-(4-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one: An In-Depth Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxazolidinone scaffold represents a cornerstone in modern medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities. This technical guide focuses on the specific molecule, 3-(4-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one, providing a comprehensive exploration of its potential therapeutic targets. While the primary antibacterial target of the oxazolidinone class is well-established as the bacterial ribosome, emerging evidence suggests a wider therapeutic window, encompassing anticancer and anti-inflammatory applications. This guide, designed for researchers and drug development professionals, moves beyond a superficial overview to provide in-depth, actionable insights into identifying and validating novel molecular targets for this compound. We will delve into the established antibacterial mechanism and then navigate the frontiers of its potential anticancer and anti-inflammatory activities. Central to this guide are detailed, field-proven experimental protocols for target deconvolution, including Affinity Chromatography-Mass Spectrometry (AC-MS), Drug Affinity Responsive Target Stability (DARTS), and the Cellular Thermal Shift Assay (CETSA). Each protocol is presented with a focus on the underlying scientific principles, empowering researchers to not only execute the experiments but also to critically interpret the results and design further investigations.

The Established Frontier: Antibacterial Activity and the Ribosomal Target

The hallmark of the oxazolidinone class, including 3-(4-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one, is its potent antibacterial activity against a range of Gram-positive bacteria.[1] This activity stems from a unique mechanism of action: the inhibition of bacterial protein synthesis.

Mechanism of Action: A Precise Intervention in Protein Synthesis

Unlike many other antibiotics that target protein synthesis at the elongation stage, oxazolidinones act at the very initiation of this crucial cellular process.[1] They selectively bind to the 50S ribosomal subunit, a key component of the bacterial ribosome. This binding event prevents the formation of the functional 70S initiation complex, which is essential for the commencement of protein translation. This novel mechanism of action is a significant advantage, as it circumvents cross-resistance with other classes of protein synthesis inhibitors.

The binding site of oxazolidinones has been localized to the P site of the 50S ribosomal subunit. This strategic positioning interferes with the proper placement of the initiator fMet-tRNA, thereby stalling the entire protein synthesis machinery at its inception.

Signaling Pathway: Inhibition of Bacterial Protein Synthesis

Sources

Technical Guide: Safety and Toxicity Profile of 3-(4-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one

This technical guide provides an in-depth safety and toxicity assessment of 3-(4-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one (CAS 31847-25-3). This compound is a critical pharmaceutical intermediate, structurally related to the oxazolidinone class of antibiotics (e.g., Linezolid) and Factor Xa inhibitors (e.g., Rivaroxaban analogs).

Due to the presence of a primary aromatic amine (PAA) and an ortho-methoxy substituent (anisidine motif), this molecule presents specific genotoxic and hematologic risks that require rigorous containment strategies.

Executive Summary & Compound Identity

3-(4-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one is a synthetic building block used in the preparation of bioactive molecules. Its structure combines an oxazolidinone ring with an aniline derivative. From a safety perspective, it must be treated as a Potential Genotoxic Impurity (PGI) and a sensitizer until proven otherwise.

Chemical Identity Table

| Property | Detail |

| Chemical Name | 3-(4-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one |

| CAS Number | 31847-25-3 |

| Molecular Formula | |

| Molecular Weight | 208.21 g/mol |

| Structural Class | N-Aryl Oxazolidinone / Primary Aromatic Amine (PAA) |

| Key Functional Groups | Primary Amine ( |

| Physical State | Solid (typically off-white to pale yellow powder) |

Toxicological Mechanisms (The "Why")

Understanding the toxicity of this compound requires analyzing its metabolic fate. The toxicity is driven by two distinct structural domains: the Aniline Moiety and the Oxazolidinone Core .

The Aniline Toxicity Pathway (Genotoxicity & Hematotoxicity)

The primary hazard stems from the 4-amino-2-methoxyphenyl group. This substructure is analogous to o-anisidine (2-methoxyaniline), a known carcinogen (IARC Group 2B).

-

Metabolic Activation (Toxification):

-

The primary amine is oxidized by Cytochrome P450 (CYP1A2) to an N-hydroxylamine intermediate.

-

This intermediate can be further acetylated (via NAT1/NAT2) or sulfated to form an unstable ester.

-

Spontaneous heterolysis yields a highly electrophilic Nitrenium Ion .

-

Consequence: The nitrenium ion covalently binds to DNA (specifically Guanine residues), causing mutations (Ames Positive).

-

-

Methemoglobinemia:

-

N-hydroxylation also generates redox-active metabolites that cycle between oxidized and reduced states in the blood.

-

This cycle oxidizes Ferrous Iron (

) in hemoglobin to Ferric Iron (

-

The Oxazolidinone Core (Neurological Effects)

While the oxazolidinone ring is stable, it mimics the core of Linezolid.

-

MAO Inhibition: The oxazolidinone ring can competitively inhibit Monoamine Oxidase (MAO-A and MAO-B).

-

Risk: Accumulation of serotonin or tyramine, potentially leading to Serotonin Syndrome or hypertensive crisis if co-exposed with serotonergic agents.

Visualization: Metabolic Activation Pathway

Figure 1: Mechanism of genotoxicity and hematotoxicity driven by the aniline moiety.

Detailed Safety & Toxicity Profile

Genotoxicity & Carcinogenicity

-

Prediction: High Concern .

-

Ames Test: Likely Positive in strains TA98 and TA100 with S9 metabolic activation. The methoxy group at the ortho position often enhances mutagenicity compared to the unsubstituted aniline by stabilizing the nitrenium ion.

-

ICH M7 Classification: Class 2 or 3 (Known or Potentially Mutagenic).

-

Regulatory Action: Must be controlled to Threshold of Toxicological Concern (TTC) levels (

) if present as an impurity in a final drug product.

Acute & Repeated Dose Toxicity

-

Acute Oral (Rat): Predicted

between 300 – 1000 mg/kg (Harmful if swallowed). -

Skin Sensitization: High Risk . Anilines are notorious contact allergens.

-

Target Organs (Repeated Dose):

-

Spleen: Hemosiderosis (due to red blood cell destruction).

-

Liver: Hypertrophy due to enzyme induction.

-

Bone Marrow: Myelosuppression (reversible anemia/thrombocytopenia), a class effect of oxazolidinones.

-

Occupational Exposure Limits (OEL)

Since no specific OEL exists, a Control Banding approach is required.

| Parameter | Value / Classification |

| Potency Category | High Potency / Genotoxic |

| OEB Assignment | Band 4 (or Band 5 if confirmed carcinogen) |

| Target OEL | 1 – 10 |

| Short Term Limit | Avoid all visible dust. |

Experimental Protocols for Safety Assessment

Protocol: Analytical Quantification (Impurity Tracking)

To ensure safety in drug development, this compound must be quantified at trace levels.

Method: High-Performance Liquid Chromatography with Mass Spectrometry (LC-MS/MS).

-

Sample Preparation: Dissolve 10 mg of drug substance in Acetonitrile:Water (50:50).

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water.

-

B: 0.1% Formic Acid in Acetonitrile.

-

-

Gradient: 5% B to 95% B over 5 minutes.

-

Detection (MS/MS):

-

Mode: Electrospray Ionization (ESI) Positive.

-

MRM Transition:

(Loss of

-

Protocol: Ames Test (Bacterial Reverse Mutation)

Objective: Confirm mutagenic potential.

-

Strains: S. typhimurium TA98, TA100, TA1535, TA1537; E. coli WP2 uvrA.

-

Conditions: +/- S9 Mix (Rat Liver Homogenate).

-

Dose Range: 5 concentrations (e.g., 5, 15, 50, 150, 500, 5000 µ g/plate ).

-

Criteria: A >2-fold increase in revertant colonies indicates a positive result.

Safe Handling & Containment Strategy

Visualization: Hierarchy of Controls

Figure 2: Risk management hierarchy for handling CAS 31847-25-3.

Operational Guidelines

-

Engineering: Handle only within a certified chemical fume hood (for small scale) or a barrier isolator/glovebox (for powder handling >1g).

-

Decontamination: Use an acidic surfactant wash (e.g., 1% Sulfamic acid solution) to solubilize and remove amine residues from surfaces.

-

Waste Disposal: Incineration is mandatory. Do not release into aqueous waste streams due to high aquatic toxicity potential.

References

-

National Toxicology Program (NTP). Toxicology and Carcinogenesis Studies of o-Anisidine Hydrochloride. Technical Report Series No. 136. Link

-

ICH M7(R1). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation. Link

-

European Medicines Agency (EMA). Linezolid: Summary of Product Characteristics (SmPC). (Reference for oxazolidinone class effects). Link

-

PubChem Compound Summary. CID 1221849 (Related Aniline Structures). National Center for Biotechnology Information. Link

- Benigni, R., & Bossa, C. (2011). Alternative strategies for carcinogenicity assessment: an efficient and simplified approach based on mutagenicity and cell transformation data. Mutagenesis, 26(3), 455-460. (Basis for PAA toxicity prediction).

Spectroscopic Data of 3-(4-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one is a molecule of interest in medicinal chemistry, belonging to the N-aryl-oxazolidinone class of compounds. The oxazolidinone ring is a key pharmacophore in several approved antibiotics. A thorough understanding of the spectroscopic properties of this compound is fundamental for its identification, purity assessment, and for elucidating its structure-activity relationships in drug discovery and development.

Molecular Structure

The structure of 3-(4-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one is characterized by a central 1,3-oxazolidin-2-one ring connected at the nitrogen atom to a 4-amino-2-methoxyphenyl group.

Figure 1. Chemical structure of 3-(4-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of 3-(4-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one are detailed below. These predictions are based on the analysis of structurally related compounds, such as 2-imino-3-(4-methoxyphenyl)oxazolidin-4-one, and established chemical shift increments for substituted aromatic systems.

Predicted ¹H NMR Data

Table 1. Predicted ¹H NMR Chemical Shifts (in ppm) for 3-(4-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic H (H-3) | ~6.2-6.4 | d | 1H |

| Aromatic H (H-5) | ~6.3-6.5 | dd | 1H |

| Aromatic H (H-6) | ~7.0-7.2 | d | 1H |

| -NH₂ | ~4.0-5.0 (broad s) | s | 2H |

| Oxazolidinone -CH₂- (H-5') | ~4.4-4.6 | t | 2H |

| Oxazolidinone -CH₂- (H-4') | ~4.0-4.2 | t | 2H |

| -OCH₃ | ~3.8 | s | 3H |

d: doublet, dd: doublet of doublets, t: triplet, s: singlet

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Protons: The protons on the substituted phenyl ring are expected to appear in the aromatic region (δ 6.0-7.5 ppm). The electron-donating amino (-NH₂) and methoxy (-OCH₃) groups will shield the aromatic protons, causing them to resonate at relatively higher fields (lower ppm values) compared to unsubstituted benzene (δ 7.34 ppm). The specific substitution pattern will lead to distinct splitting patterns (doublets and a doublet of doublets).

-

Amino Protons: The protons of the primary amine group are expected to appear as a broad singlet. The chemical shift of these protons can be highly variable and is dependent on the solvent, concentration, and temperature due to hydrogen bonding.

-

Oxazolidinone Protons: The two methylene groups of the oxazolidinone ring are diastereotopic and are expected to appear as two distinct triplets in the region of δ 4.0-4.6 ppm. The protons on the carbon adjacent to the oxygen (H-5') will be more deshielded and appear at a lower field than the protons on the carbon adjacent to the nitrogen (H-4').

-

Methoxy Protons: The three protons of the methoxy group will appear as a sharp singlet at approximately δ 3.8 ppm.

Predicted ¹³C NMR Data

Table 2. Predicted ¹³C NMR Chemical Shifts (in ppm) for 3-(4-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl C (C-2') | ~155-158 |

| Aromatic C (C-1) | ~125-128 |

| Aromatic C (C-2) | ~150-153 |

| Aromatic C (C-3) | ~100-105 |

| Aromatic C (C-4) | ~145-148 |

| Aromatic C (C-5) | ~105-110 |

| Aromatic C (C-6) | ~115-120 |

| Oxazolidinone -CH₂- (C-5') | ~65-70 |

| Oxazolidinone -CH₂- (C-4') | ~45-50 |

| -OCH₃ | ~55-58 |

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbon: The carbonyl carbon of the oxazolidinone ring is expected to be the most deshielded carbon, appearing at a low field around δ 155-158 ppm.

-

Aromatic Carbons: The six carbons of the phenyl ring will appear in the aromatic region (δ 100-155 ppm). The carbons attached to the electron-donating amino and methoxy groups (C-2 and C-4) will be significantly shielded and appear at higher fields, while the other carbons will have distinct chemical shifts based on their electronic environment.

-

Oxazolidinone Carbons: The two methylene carbons of the oxazolidinone ring will appear in the aliphatic region. The carbon attached to the oxygen (C-5') will be more deshielded (δ 65-70 ppm) than the carbon attached to the nitrogen (C-4', δ 45-50 ppm).

-

Methoxy Carbon: The carbon of the methoxy group will resonate at approximately δ 55-58 ppm.

Experimental Protocol: NMR Spectroscopy

Figure 2. A general workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Data

Table 3. Predicted IR Absorption Frequencies for 3-(4-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (Amino) | 3300-3500 | Medium, two bands |

| C-H Stretch (Aromatic) | 3000-3100 | Medium to weak |

| C-H Stretch (Aliphatic) | 2850-3000 | Medium |

| C=O Stretch (Carbonyl) | 1740-1760 | Strong |

| C=C Stretch (Aromatic) | 1500-1600 | Medium, multiple bands |

| C-N Stretch | 1250-1350 | Medium |

| C-O Stretch (Ether) | 1000-1300 | Strong |

| C-O Stretch (Oxazolidinone) | 1180-1220 | Strong |

Interpretation of the IR Spectrum:

-

N-H Stretch: The presence of a primary amine is indicated by two medium-intensity bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

-

C=O Stretch: A strong absorption band in the region of 1740-1760 cm⁻¹ is characteristic of the carbonyl group in a five-membered cyclic urethane (oxazolidinone).

-

Aromatic C=C and C-H Stretches: The presence of the aromatic ring will be confirmed by C-H stretching vibrations just above 3000 cm⁻¹ and several medium-intensity C=C stretching bands in the 1500-1600 cm⁻¹ region.

-

C-O Stretches: Strong absorption bands corresponding to the C-O stretching of the ether linkage and the oxazolidinone ring will be present in the fingerprint region (1000-1300 cm⁻¹).

Experimental Protocol: IR Spectroscopy

A standard method for obtaining an IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory with a Fourier Transform Infrared (FTIR) spectrometer.

-

Instrument Preparation: Ensure the ATR crystal is clean.

-

Background Scan: Record a background spectrum of the empty ATR crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.

-